molecular formula C16H19NO B502364 N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine

Cat. No.: B502364
M. Wt: 241.33g/mol
InChI Key: SYASGOAQKAJNNY-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine is an organic compound with the molecular formula C16H19NO It is characterized by the presence of a benzyl group substituted with a methyl group and an ether linkage to another benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine typically involves the reaction of N-methylbenzylamine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The benzyl groups can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of dyes and as a catalytic agent in various chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • N-methylbenzylamine
  • 4-methylbenzylamine
  • N-ethylbenzylamine
  • N-methylaniline
  • Dibenzylamine

Uniqueness

N-Methyl-1-(3-((4-methylbenzyl)oxy)phenyl)methanamine is unique due to its specific structure, which includes both a methylbenzyl and a benzyl ether linkage. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H19NO

Molecular Weight

241.33g/mol

IUPAC Name

N-methyl-1-[3-[(4-methylphenyl)methoxy]phenyl]methanamine

InChI

InChI=1S/C16H19NO/c1-13-6-8-14(9-7-13)12-18-16-5-3-4-15(10-16)11-17-2/h3-10,17H,11-12H2,1-2H3

InChI Key

SYASGOAQKAJNNY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNC

Origin of Product

United States

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